molecular formula C23H25NO5S2 B583715 N,O-Ditosyl D-Phenylalaninol-d2 CAS No. 1346617-36-4

N,O-Ditosyl D-Phenylalaninol-d2

Cat. No.: B583715
CAS No.: 1346617-36-4
M. Wt: 461.587
InChI Key: QATCEFUUVQOULD-OGOANFNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,O-Ditosyl D-Phenylalaninol-d2 (Molecular Formula: C23H25NO5S2) is a deuterated, protected derivative of D-phenylalaninol, featuring two tosyl (4-methylbenzenesulfonyl) groups at the nitrogen and oxygen positions. This compound is classified as a biochemical and is primarily utilized in isotopic labeling studies, synthetic organic chemistry, and proteomics research due to its high purity (≥95%) and deuterium incorporation . Its alternative name, (S)-4-Methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide-d2, reflects its structural complexity and isotopic labeling. Available in small pack sizes (10–250 mg), it is distributed globally by US Biological Life Sciences for specialized applications requiring stable isotopic tracers or protective group strategies .

Properties

CAS No.

1346617-36-4

Molecular Formula

C23H25NO5S2

Molecular Weight

461.587

IUPAC Name

[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2

InChI Key

QATCEFUUVQOULD-OGOANFNBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C

Synonyms

(R)-4-Methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide-d2; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 typically involves the tosylation of D-Phenylalaninol. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and a tosyl chloride reagent. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing rigorous quality control measures to ensure consistency across batches.

Chemical Reactions Analysis

Types of Reactions

N,O-Ditosyl D-Phenylalaninol-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue, which allows it to be tracked in various biochemical processes. The deuterium atoms (D2) in the compound provide a distinct signal in NMR spectroscopy, enabling researchers to monitor its interactions and transformations within biological systems. This helps in identifying molecular targets and pathways involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses solely on N,O-Ditosyl D-Phenylalaninol-d2, comparisons with structurally or functionally analogous compounds can be inferred based on its design:

Key Structural and Functional Analogues:

Non-Deuterated N,O-Ditosyl D-Phenylalaninol Molecular Formula: C23H27NO5S2 (vs. C23H25D2NO5S2 for the deuterated form). Difference: Lacks deuterium atoms, resulting in a lower molecular weight and distinct NMR spectral properties. Non-deuterated versions are typically used in standard synthetic protocols, whereas the deuterated form enables tracking in mass spectrometry or kinetic isotope effect studies .

Mono-Tosylated D-Phenylalaninol Derivatives Example: N-Tosyl D-Phenylalaninol or O-Tosyl D-Phenylalaninol. Difference: Single tosyl group instead of two, reducing steric hindrance and altering reactivity in nucleophilic substitutions or catalytic reactions.

Deuterated Amino Alcohols with Alternative Protecting Groups Example: N,O-Boc-D-Phenylalaninol-d2 (using tert-butoxycarbonyl groups). Difference: Boc groups are acid-labile, offering orthogonal protection strategies compared to tosyl groups, which require stronger acidic or reductive conditions for removal.

Functional Comparison Table:

Compound Molecular Formula Deuterium Protecting Groups Key Applications
This compound C23H25D2NO5S2 2H Tosyl (N, O) Isotopic labeling, proteomics
Non-Deuterated N,O-Ditosyl D-Phenylalaninol C23H27NO5S2 None Tosyl (N, O) Standard synthetic intermediates
N-Tosyl D-Phenylalaninol C16H19NO3S None Tosyl (N) Asymmetric catalysis, peptide synthesis

Research Findings and Limitations:

  • Deuterium Effects: The incorporation of deuterium in this compound enhances its utility in metabolic tracing and reduces vibrational coupling in NMR, improving signal resolution .
  • Protective Group Stability : Tosyl groups are highly stable under basic conditions but require harsh conditions (e.g., HBr/AcOH) for cleavage, limiting their use in acid-sensitive systems. This contrasts with Boc-protected analogues, which are more labile .

Notes on Data Limitations

The provided evidence lacks direct comparative data on analogous compounds, such as solubility, reaction yields, or spectroscopic benchmarks. Further research into the following areas is recommended:

  • Comparative stability studies under synthetic conditions.
  • Isotopic labeling efficiency in biological systems.
  • Side-by-side NMR/mass spectrometry analyses with non-deuterated analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.